1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-methoxyethanone
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Overview
Description
The compound “1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-methoxyethanone” is a derivative of 2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one . It is a part of a class of compounds known as benzoxazepines . Benzoxazepines are a rare class of benzoxazepine derivatives .
Synthesis Analysis
The synthesis of benzoxazepine derivatives can be achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic protocol can be used to prepare a series of benzoxazepine derivatives .Molecular Structure Analysis
The molecular structure of the parent compound, 2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one, has a molecular weight of 163.18 . The InChI code is 1S/C9H9NO2/c11-9-5-6-12-8-4-2-1-3-7(8)10-9/h1-4H,5-6H2,(H,10,11) .Chemical Reactions Analysis
The synthesis of benzoxazepine derivatives involves the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization . The hydroxy proton of the aminophenol plays a crucial role in this process .Scientific Research Applications
Antifungal Applications
- Synthesis and Antifungal Activity : A study detailed the synthesis of (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues, including 1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-methoxyethanone, which demonstrated moderate to high fungicidal activities against various phytopathogenic fungi. These compounds, particularly 5-03 and 5-09, showed comparable fungicidal activities to controls like azoxystrobin and trifloxystrobin, indicating their potential as fungicidal candidates for crop protection (Yang et al., 2017).
Synthesis and Characterization
- Synthesis of Oxazepine Derivatives : Research on the synthesis of new 1,3-oxazepine compounds from imines revealed the formation of various 1,3-oxazepine derivatives, potentially useful as antibiotics. This study highlights the significance of these compounds in the synthesis of bioactive molecules (Abood, 2010).
- Asymmetric Alkynylation : A study on asymmetric alkynylation of seven-membered cyclic imines, including dibenzo[b,f][1,4]oxazepines, utilized chiral phosphoric acid and Ag(I) catalysts. This approach facilitated the synthesis of optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives, providing a method for the subsequent transformation of heterocyclic products (Ren, Wang, & Liu, 2014).
Medicinal Chemistry
- Derivatives in Medicinal Chemistry : Dibenzo[b,f]oxepine, a scaffold in medicinal chemistry, was studied for its derivatives' roles in medicinal plants. This research developed a new approach to synthesize methoxydibenzo[b,f]oxepines, which are important in the investigation of tubulin polymerization inhibitors exhibiting stronger activity (Krawczyk et al., 2016).
Mechanism of Action
While the specific mechanism of action for “1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-methoxyethanone” is not mentioned, benzoxazepine derivatives have been associated with various biological activities. For instance, 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives have been reported as a new class of ROCK inhibitors and TNIK inhibitors .
Future Directions
The future directions for “1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-methoxyethanone” and its derivatives could involve further exploration of their potential as ROCK inhibitors and TNIK inhibitors . These compounds could be of interest in the treatment of diseases associated with dysregulation of the Wnt/β-catenin signaling pathway .
Properties
IUPAC Name |
1-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-9-12(14)13-6-7-16-11-5-3-2-4-10(11)8-13/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIASYYWSRXALLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCOC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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